Pentafluoroethyltriethylsilane Pentafluoroethyltriethylsilane
Brand Name: Vulcanchem
CAS No.: 386703-92-0
VCID: VC8110941
InChI: InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3
SMILES: CC[Si](CC)(CC)C(C(F)(F)F)(F)F
Molecular Formula: C8H15F5Si
Molecular Weight: 234.28 g/mol

Pentafluoroethyltriethylsilane

CAS No.: 386703-92-0

Cat. No.: VC8110941

Molecular Formula: C8H15F5Si

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Pentafluoroethyltriethylsilane - 386703-92-0

Specification

CAS No. 386703-92-0
Molecular Formula C8H15F5Si
Molecular Weight 234.28 g/mol
IUPAC Name triethyl(1,1,2,2,2-pentafluoroethyl)silane
Standard InChI InChI=1S/C8H15F5Si/c1-4-14(5-2,6-3)8(12,13)7(9,10)11/h4-6H2,1-3H3
Standard InChI Key JYRZISDGRVMDJS-UHFFFAOYSA-N
SMILES CC[Si](CC)(CC)C(C(F)(F)F)(F)F
Canonical SMILES CC[Si](CC)(CC)C(C(F)(F)F)(F)F

Introduction

Structural and Physicochemical Properties

Pentafluoroethyltriethylsilane (C₈H₁₅F₅Si) features a silicon center bonded to three ethyl groups and a pentafluoroethyl moiety. Nuclear magnetic resonance (NMR) spectroscopy confirms its structure: ¹⁹F NMR exhibits a quintet at -81.6 ppm (CF₂CF₃) and a triplet at -114.2 ppm (CF₃), while ¹H NMR shows ethyl group signals at 0.6–1.2 ppm . The electronegative fluorine atoms induce significant polarization at the silicon-fluorine bond, enhancing its susceptibility to nucleophilic displacement. Differential scanning calorimetry (DSC) reveals a boiling point of 98–100°C under reduced pressure (20 mmHg), consistent with its volatility .

Synthetic Methodologies

Industrial-Scale Synthesis

The synthesis of Et₃SiCF₂CF₃ involves a two-step protocol:

  • Generation of LiCF₂CF₃: Pentafluoroethane (CF₃CF₂H) is bubbled into diethyl ether at -78°C, followed by addition of n-butyllithium (n-BuLi) to form lithium pentafluoroethanide .

  • Quenching with Triethylchlorosilane: LiCF₂CF₃ reacts with Et₃SiCl at -60°C, yielding Et₃SiCF₂CF₃ after distillation .

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)
Temperature-78°C72
SolventDiethyl ether72
Silane Equivalents1.2572
Reaction Time12 h72

Alternative Routes

Photocatalytic hydrodefluorination of perfluoroarenes using ammonium formate and 1-Napth-PTH under blue LED light (440–450 nm) provides a complementary method to access partially fluorinated silanes . This approach avoids extreme temperatures but requires precise control over radical intermediates.

Reactivity and Mechanistic Insights

Copper-Catalyzed Pentafluoroethylation

Et₃SiCF₂CF₃ participates in cross-couplings with aryl iodides via a CuI/1,10-phenanthroline catalytic system. Key steps include:

  • Transmetalation: Et₃SiCF₂CF₃ transfers the pentafluoroethyl group to copper.

  • Oxidative Addition: Aryl iodide reacts with the copper complex, forming a Cu(III) intermediate.

  • Reductive Elimination: The C–CF₂CF₃ bond forms, regenerating the Cu(I) catalyst .

Table 2: Substrate Scope for Cross-Coupling

SubstrateProduct Yield (%)Conditions
4-Iodotoluene9190°C, 36 h
1-Iodonaphthalene8990°C, 36 h
Vinyl iodide8490°C, 36 h

Radical Pathways

In photoredox reactions, Et₃SiCF₂CF₃ undergoes single-electron transfer (SET) with 1-Napth-PTH, generating pentafluoroethyl radicals. These intermediates add to alkenes or abstract hydrogen atoms, enabling defluorinative functionalization . Sc(OTf)₃ additives lower reduction potentials, facilitating electron transfer .

Applications in Organic Synthesis

Pharmaceuticals

Et₃SiCF₂CF₃ introduces pentafluoroethyl groups into drug candidates, enhancing metabolic stability and lipophilicity. Late-stage functionalization of antidepressants and antivirals demonstrates its utility .

Materials Science

Fluorinated silanes modify surface properties of polymers and nanoparticles. Et₃SiCF₂CF₃-derived coatings exhibit superior hydrophobicity and chemical resistance compared to non-fluorinated analogs .

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